Product packaging for 1-Chloro-3-ethynyloct-2-ene(Cat. No.:CAS No. 62055-69-0)

1-Chloro-3-ethynyloct-2-ene

Cat. No.: B14563550
CAS No.: 62055-69-0
M. Wt: 170.68 g/mol
InChI Key: YFTHUSVRBBSPCG-UHFFFAOYSA-N
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Description

1-Chloro-3-ethynyloct-2-ene is an organic compound with the molecular formula C10H15Cl and a molecular weight of 170.68 g/mol . It is classified as a chloroalkene derivative, incorporating both a chlorine atom and an ethynyl (acetylene) group on a carbon chain, making it a versatile candidate for use as a synthetic intermediate in organic chemistry research . The compound is listed in synthetic literature, indicating its application in method development and chemical synthesis . Its structure suggests potential for further functionalization, particularly through reactions at the ethynyl group, such as metal-catalyzed cross-couplings or cycloadditions, and at the chloroalkene moiety, which can undergo substitution or elimination reactions . This makes this compound a potentially valuable building block for the construction of more complex molecular architectures, including natural product analogs and specialized materials. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15Cl B14563550 1-Chloro-3-ethynyloct-2-ene CAS No. 62055-69-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62055-69-0

Molecular Formula

C10H15Cl

Molecular Weight

170.68 g/mol

IUPAC Name

1-chloro-3-ethynyloct-2-ene

InChI

InChI=1S/C10H15Cl/c1-3-5-6-7-10(4-2)8-9-11/h2,8H,3,5-7,9H2,1H3

InChI Key

YFTHUSVRBBSPCG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=CCCl)C#C

Origin of Product

United States

Synthetic Methodologies for 1 Chloro 3 Ethynyloct 2 Ene and Analogues

Direct Synthesis Strategies for the Target Compound

While specific literature detailing a complete synthesis of 1-Chloro-3-ethynyloct-2-ene is sparse, plausible routes can be constructed based on established reactions in organic synthesis. A likely approach involves the sequential construction of the carbon skeleton followed by selective halogenation, or the assembly of pre-functionalized fragments. One potential method involves the alkylation of a terminal alkyne, such as reacting an appropriate organometallic derivative of ethyne (B1235809) with a chlorinated octene precursor. evitachem.com

The geometry of the double bond in enyne systems is critical and its stereoselective formation is a key step in the synthesis. Several powerful methods have been developed to control the stereochemistry of the alkene in conjugated enynes. nih.gov

Julia-Kocienski Olefination : This reaction provides high yields of conjugated enynes with excellent E-stereoselectivity. nih.govacs.org It involves the reaction of aldehydes with reagents like TMS- and TIPS-protected BT fluoropropargyl sulfones under mild conditions. acs.org Higher E-stereoselectivity is often achieved when using bases like LHMDS at low temperatures compared to DBU-mediated reactions. nih.govnih.gov

Sonogashira Cross-Coupling : A general and efficient protocol for the synthesis of E-enynes involves the Sonogashira cross-coupling of E-vinylic tellurides with terminal alkynes. rsc.org This reaction proceeds under mild conditions, typically using a palladium(II)/CuI catalyst system in triethylamine (B128534) at room temperature, and achieves complete retention of the alkene configuration. rsc.org

Wittig-type Reactions : The Wittig reaction and its variants are fundamental in alkene synthesis and can be adapted for enyne formation, although controlling stereoselectivity can sometimes be challenging.

The ethynyl (B1212043) group is a versatile functional handle in organic synthesis and medicinal chemistry. epfl.chnih.gov Its introduction into a molecular framework can be achieved through several methods.

Nucleophilic Acetylides : The most common method involves the use of metal acetylides, such as lithium acetylides or ethynyl Grignard reagents. evitachem.com These strong nucleophiles can react with electrophiles like alkyl halides or carbonyl compounds to form a new carbon-carbon bond, thereby introducing the ethynyl moiety.

Sonogashira Coupling : As mentioned for alkene formation, the Sonogashira reaction is also a premier method for introducing alkynes. It couples a terminal alkyne with a vinyl or aryl halide, catalyzed by palladium and copper complexes. nih.govrsc.org This reaction is instrumental in constructing the enyne backbone.

Radical Ethynylation : A novel approach involves the stereoselective introduction of an ethynyl group via a radical reaction. acs.org For instance, ethynyldimethylsilyl (EDMS) ethers of iodohydrins can undergo atom transfer cyclization followed by elimination to yield an ethynylated product. acs.org

The final step in a hypothetical synthesis could be the site-specific introduction of the chlorine atom to form the vinylic chloride present in this compound. This requires a reaction that selectively targets the desired carbon atom of the enyne system.

Hydrochlorination of a Diyne Precursor : A potential strategy involves the selective hydrochlorination of a corresponding 1,3-diyne. The challenge lies in controlling the regioselectivity of the HCl addition across one of the two triple bonds to yield the desired vinyl chloride.

Enzymatic Halogenation : Nature utilizes highly selective enzymes called halogenases for site-specific halogenation. tandfonline.comacsgcipr.org Flavin-dependent halogenases (FDHs) are particularly noteworthy for their ability to catalyze the electrophilic halogenation of electron-rich substrates. nih.govacs.org Recently, an alkynyl halogenase, JamD, was discovered that is capable of halogenating terminal alkynes, suggesting the potential for biocatalytic routes to haloalkynes. nih.gov While speculative for this specific non-natural substrate, enzymatic methods represent a frontier in selective synthesis.

Approaches to Similar Halogenated Ethynyl Alkenes

The synthesis of halogenated alkenes, which are versatile intermediates in organic chemistry, often relies on the functionalization of alkynes. acs.org

A primary method for synthesizing chloroalkenes is the hydrohalogenation of alkynes, which involves the addition of a hydrogen halide across a triple bond. ntu.edu.sg

The addition of hydrogen halides like HCl to unsymmetrical alkynes is governed by regioselectivity, which dictates the position of the hydrogen and halogen atoms in the resulting alkene. masterorganicchemistry.com

Markovnikov Addition : Typically, the hydrohalogenation of terminal alkynes follows Markovnikov's rule. jove.com The reaction proceeds through a vinylic carbocation intermediate, where the proton adds to the less substituted carbon of the alkyne, and the halide anion attacks the more substituted (and more stable) carbocation center. ntu.edu.sgmasterorganicchemistry.com The addition of a second equivalent of HX leads to a geminal dihalide. jove.com

Anti-Markovnikov Addition : While common for HBr in the presence of peroxides, achieving anti-Markovnikov hydrochlorination is more challenging. ntu.edu.sg However, specialized catalytic systems have been developed to overcome this. A gold(I)-catalyzed reaction, for example, enables the highly regioselective anti-hydrochlorination of unactivated alkynes at room temperature. acs.org

Stereoselectivity (Syn vs. Anti Addition) : The stereochemistry of the addition is also a critical factor. While the vinylic carbocation pathway does not inherently favor one stereoisomer, alternative mechanisms can provide control. A concerted termolecular process, where the alkyne interacts with two HX molecules simultaneously, can lead to trans (anti) addition. ntu.edu.sgjove.com In contrast, a metal-free method using ethynylaniline substrates has been shown to proceed via a pseudo-intramolecular process that results in selective syn-addition of HCl. researchgate.net

The following table summarizes various hydrohalogenation methods for alkynes:

MethodReagents & ConditionsRegioselectivityStereoselectivityCitation(s)
Standard Hydrochlorination 1 eq. HClMarkovnikovMixture of Syn/Anti ntu.edu.sg, masterorganicchemistry.com
Termolecular Process 2 eq. HClMarkovnikovTrans (Anti) ntu.edu.sg, jove.com
Pseudo-intramolecular Ethynylaniline substrate, HClMarkovnikovSyn researchgate.net
Gold-Catalyzed Au(I) Catalyst, HCl sourceAnti-MarkovnikovAnti acs.org
Anti-Markovnikov (HBr) HBr, PeroxidesAnti-MarkovnikovMixture of E/Z ntu.edu.sg

Synthesis of Chloroalkenes from Alkynes

Metal-Free Hydrohalogenation Protocols

The introduction of a halogen atom onto an alkyne backbone to form a haloalkene is a fundamental transformation in organic synthesis. researchgate.netpressbooks.pub While traditionally accomplished with metal catalysts, recent advancements have led to the development of effective metal-free hydrohalogenation protocols. These methods are advantageous as they avoid potential metal contamination in the final product and often offer unique selectivity.

One notable metal-free approach involves the use of a 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)/hydrogen halide (HX) complex. acs.org This reagent system facilitates the atom-economical, regio-, and stereoselective hydrohalogenation of activated alkynes like ynones and ynamides. acs.org The high hydrogen bond basicity of DMPU allows it to form a stable, easy-to-handle complex with hydrogen chloride (HCl) or hydrogen bromide (HBr), which can then deliver the hydrogen halide to the alkyne. acs.org

Another innovative strategy employs ethynylaniline derivatives as substrates. researchgate.net In this method, treatment with a hydrogen halide (such as HCl) first leads to the quantitative formation of an anilinium salt. The spatial proximity of the resulting HX molecule to the ethynyl group within this salt complex facilitates an efficient, pseudo-intramolecular electrophilic addition to the triple bond. This process proceeds in a syn-mode, affording the corresponding chloroalkene with high stereoselectivity and without the formation of over-addition byproducts. researchgate.net Eutectic mixtures, such as choline (B1196258) iodide (ChI) with p-toluenesulfonic acid (p-TsOH), have also been utilized to promote the selective hydroiodination of internal alkynes under mild, solvent-free conditions. researchgate.net

Table 1: Comparison of Metal-Free Hydrohalogenation Reagents

Reagent System Substrate Type Key Features Selectivity
DMPU/HX Ynones, Ynamides Atom-economical; Easy-to-handle reagent High regio- and stereoselectivity acs.org
Ethynylaniline + HX Internal Alkynes Pseudo-intramolecular process; Avoids over-addition syn-addition researchgate.net
Choline Iodide/p-TsOH Internal Alkynes Mild, bench-type conditions; Metal-free Selective Markovnikov products researchgate.net
Stereochemical Control in Haloalkene Formation

Achieving precise stereochemical control is paramount in the synthesis of complex molecules like this compound. The spatial arrangement of substituents around the double bond significantly influences the molecule's properties and subsequent reactivity. Chemists have developed several strategies to control the stereochemical outcome of haloalkene formation. nih.gov

The stereoselectivity of hydrohalogenation reactions of alkynes can be directed to form either E or Z isomers by carefully selecting the reaction conditions and catalytic system. For instance, stereo-divergent synthesis can be achieved from the same starting materials by simply adjusting additives; in one palladium-catalyzed system, the addition of two equivalents of water favors the Z-alkene, while five equivalents lead to the isomerized E-alkene. rsc.org

The mechanism of halogen addition plays a crucial role in determining the final stereochemistry. The classic halogenation of an alkene with Br₂ or Cl₂ typically proceeds through a cyclic halonium ion intermediate. libretexts.orgmasterorganicchemistry.com Subsequent backside attack by the halide ion results in anti-addition, where the two halogen atoms are on opposite faces of the original double bond. libretexts.orgmasterorganicchemistry.comleah4sci.com In contrast, the metal-free hydrohalogenation of alkynes via an anilinium salt intermediate proceeds with syn-addition, where both the hydrogen and the halogen add to the same face of the triple bond. researchgate.net This mechanistic dichotomy provides chemists with powerful tools to selectively synthesize the desired stereoisomer.

Furthermore, photocatalysis has emerged as a powerful technique for controlling stereochemistry. A photoredox protocol for the chlorotrifluoromethylation of internal arylalkynes using CF₃SO₂Cl as the source for both functional groups yields tetrasubstituted alkenes with high regio- and stereoselectivity. mdpi.com The stereochemical outcome is dictated by electrostatic repulsion in the reaction intermediate, which favors the anti-addition of the chloride ion relative to the CF₃ group. mdpi.com

Synthesis of Ethynyl-Containing Alkenes

The construction of the enyne moiety—a conjugated system containing both a double and a triple bond—is a cornerstone of the synthesis of this compound. Palladium-catalyzed cross-coupling reactions and transformations involving allenol precursors are two of the most powerful and versatile methods for this purpose.

Palladium-Catalyzed Coupling Reactions (e.g., Negishi Coupling)

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the Negishi coupling is a prominent example. wikipedia.org This reaction involves the coupling of an organozinc reagent with an organic halide or triflate, catalyzed by a palladium(0) or nickel complex. wikipedia.orgjk-sci.com The Negishi coupling is highly valued for its broad functional group tolerance, high reactivity, and excellent regio- and stereoselectivity. jk-sci.com It allows for the formation of C-C bonds between sp², sp², and sp hybridized carbon atoms, making it exceptionally versatile for synthesizing complex enynes. wikipedia.org For example, a trimethylsilylbutadiynyl zinc reagent can be coupled with a bromoalkene to form a complex enyne structure. researchgate.net

A highly general and selective synthesis of conjugated enynes can be achieved through the palladium-catalyzed reaction of alkynylzinc reagents with alkenyl halides. jk-sci.com This method maintains the stereochemistry of the alkenyl partner to a high degree (≥97%). nobelprize.org Other palladium-catalyzed reactions, such as the Sonogashira coupling (coupling of a terminal alkyne with a vinyl halide) and the Stille coupling (coupling an organostannane with an organic halide), are also indispensable tools for enyne synthesis. sioc-journal.cnfiveable.me

Table 2: Overview of Key Palladium-Catalyzed Reactions for Enyne Synthesis

Reaction Name Coupling Partners Catalyst System Key Advantages
Negishi Coupling Organozinc + Organic Halide Pd(0) or Ni(0) complex (e.g., Pd(PPh₃)₄) High reactivity, high functional group tolerance, high stereoselectivity wikipedia.orgjk-sci.com
Sonogashira Coupling Terminal Alkyne + Vinyl/Aryl Halide Pd complex + Cu(I) co-catalyst Powerful tool for direct alkynylation sioc-journal.cn
Stille Coupling Organostannane + Organic Halide Pd(0) complex Mild conditions, tolerant of many functional groups fiveable.me
Suzuki Reaction Boronic Acid + Vinyl/Aryl Halide Pd(0) complex + Base Stable and non-toxic boron reagents fiveable.me
Reactions Involving Allenols as Precursors

Allenols, molecules containing both an allene (B1206475) and a hydroxyl group, have emerged as versatile building blocks in organic synthesis. nih.gov Their unique structure allows for a variety of transformations into complex targets, including ethynyl-containing alkenes. The synergistic effect between the alcohol and the allene moiety enables special reactivity, such as intramolecular cyclizations and rearrangements. nih.govresearchgate.net

A notable application is the reaction of 2-(methoxycarbonyl)-2,3-allenols with oxalyl chloride. Depending on the conditions, this reaction can selectively produce either methyl 2-(ethynyl)alk-2(E)-enoates or 2-(1′-chlorovinyl)alk-2(Z)-enoates in good yields. organic-chemistry.org Similarly, allenyl acetates can be treated with a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) to exclusively prepare (E)-α-ethynyl-α,β-unsaturated esters. acs.org These methods highlight the utility of allenic precursors in providing stereoselective access to functionalized enyne structures. organic-chemistry.orgacs.org

Strategies for Introducing Halogens Adjacent to Unsaturations

The synthesis of this compound requires the precise placement of a chlorine atom adjacent to the carbon-carbon double bond. Several synthetic strategies can achieve this structural motif.

One of the most fundamental methods is the electrophilic addition of hydrogen halides (hydrohalogenation) across an alkyne. pressbooks.pub The reaction of an alkyne with one equivalent of HCl adds hydrogen and chlorine across the triple bond to form a chloroalkene. For terminal alkynes, this addition typically follows Markovnikov's rule, where the hydrogen adds to the carbon that already has more hydrogen atoms. pressbooks.pub

Another common strategy is the addition of elemental halogens (Cl₂ or Br₂) to an alkene. leah4sci.compressbooks.pub This reaction proceeds via a cyclic halonium ion and results in the formation of a vicinal dihalide, where halogen atoms are attached to adjacent carbons. libretexts.orgpressbooks.pub While this produces a di-halogenated compound, subsequent selective elimination reactions can be employed to generate the desired haloalkene. This addition-elimination sequence is a powerful way to control the position of both the halogen and the unsaturation. masterorganicchemistry.comchemistrysteps.com

More advanced methods involve the direct functionalization of specifically designed precursors. For example, a modular synthesis starting from trichloroethylene (B50587) (TCE) allows for the sequential and selective functionalization of its three C-Cl bonds. acs.org Following an initial substitution to form an (E)-1,2-dichlorovinyl ether, the remaining chlorine atoms can be selectively replaced via palladium-catalyzed cross-coupling reactions, allowing for the controlled construction of highly substituted haloalkenes. acs.org

Precursor Molecules and Their Derivatization

The efficient synthesis of this compound relies heavily on the selection and modification of appropriate precursor molecules. A retrosynthetic analysis suggests several viable starting points. For instance, the molecule could be assembled via the alkylation of a terminal alkyne with a suitable alkyl halide. evitachem.com An alternative disconnection points to the reaction of an organometallic ethynyl reagent (e.g., an ethynyl Grignard reagent) with a chlorinated alkene precursor, such as 3-chloro-2-methyloct-2-ene. evitachem.com

The derivatization of these precursors is key to building the final structure. Haloalkynes, for example, are pivotal intermediates as they can undergo metal-catalyzed hydrofunctionalization reactions, where an E-H bond (E = heteroatom or carbon) is added across the triple bond to generate a functionalized haloalkene. researchgate.net This haloalkene can then participate in further cross-coupling reactions to complete the carbon skeleton. researchgate.net

The synthesis of precursors themselves often involves multiple steps. For example, vicinal dihalides, which are precursors to alkynes via double dehydrohalogenation, are typically prepared from the halogenation of alkenes. pressbooks.pub The modular synthesis of complex molecules often relies on building blocks that can be sequentially and selectively functionalized. acs.orgacs.org This approach allows for the late-stage derivatization of complex molecular scaffolds, providing flexibility and efficiency in constructing the target compound. acs.org

Chemical Transformations of Octene Derivatives

The synthesis of this compound can be approached by modifying a pre-existing octene framework. A plausible method involves the transformation of octene derivatives through halogenation and subsequent alkynylation. For instance, a starting material like an appropriate octene isomer could undergo selective halogenation to install the chlorine atom at the desired position.

One general synthetic route involves the reaction of a substituted octene, such as 3-chloro-2-methyloct-2-ene, with an ethynylating agent. evitachem.com More broadly, the functionalization of alkenes is a cornerstone of organic synthesis. Methods like the Mizoroki-Heck reaction are often employed to form substituted alkenes, though controlling stereoselectivity with internal alkenes can be challenging, often resulting in a mixture of E and Z isomers. snnu.edu.cn The transformation of octene derivatives can also be achieved through chemoenzymatic processes, such as the ethenolysis of unsaturated fatty acids derived from biological sources to produce 1-octene, which can then serve as a precursor for further chemical modification. mdpi.com

Research into the radical addition of chloroform (B151607) to alkenes and the electrophilic adduction to vinyl groups on larger molecules demonstrates the diverse ways an octene backbone could be functionalized to create the necessary chloro-substituted intermediate prior to ethynylation. sioc-journal.cn

Table 1: Selected Transformations of Alkene Derivatives

Starting Material Type Reaction Type Product Type Key Features & Challenges
Internal Alkenes Mizoroki-Heck Reaction Trisubstituted Alkenes Can produce mixtures of E/Z isomers; reactivity and selectivity are substrate-dependent. snnu.edu.cn
Unsaturated Fatty Acids Ethenolysis (Grubbs Catalyst) Terminal Alkenes (e.g., 1-Octene) Highly selective conversion of internal double bonds to terminal ones. mdpi.com
Alkenes Radical Addition Chloro-functionalized Alkanes Involves reagents like chloroform to add both a chlorine and a trichloromethyl group across the double bond.
Vinyl Groups Electrophilic Adduction Functionalized Alkenes Allows for the introduction of various functional groups to the alkene backbone. sioc-journal.cn

Utilization of Ethynyl Synthons

Ethynyl synthons are crucial reagents for introducing the terminal alkyne moiety onto the molecular scaffold. mdpi.com A primary method for the synthesis of this compound involves the use of an ethynyl Grignard reagent, which acts as a nucleophile, attacking an electrophilic carbon on the chloro-octene derivative. evitachem.com

The field of organic synthesis has developed a variety of powerful ethynylating agents. Among the most versatile are hypervalent iodine reagents, such as ethynylbenziodoxolones (EBX). researchgate.netmdpi.com These reagents are effective for the alkynylation of a wide range of nucleophiles, including thiols and activated carbonyl compounds, often under mild, transition-metal-free conditions. mdpi.com The choice of synthon is critical, as its reactivity profile dictates the required reaction conditions. For example, ynamines, which are alkynes directly attached to a nitrogen atom, are highly reactive synthons due to the electron-donating nature of the nitrogen, making them effective in reactions with various electrophiles. clockss.org

Palladium-catalyzed coupling reactions, such as the Negishi coupling, also utilize ethynyl synthons. In this approach, a trimethylsilylbutadiynyl zinc reagent can be coupled with a bromoalkene, followed by deprotection to yield the terminal alkyne. researchgate.netacs.org

Table 2: Overview of Common Ethynyl Synthons

Synthon Class Specific Example Typical Application Reaction Conditions
Organometallic Reagents Ethynyl Grignard Reagent Alkylation of alkyl halides/carbonyls. evitachem.com Typically requires an inert atmosphere and ethereal solvents like THF. evitachem.com
Hypervalent Iodine Reagents Ethynylbenziodoxolones (EBX) Alkynylation of thiols, heterocycles, and carbonyls. mdpi.com Often mild, transition-metal-free, or copper-catalyzed. mdpi.com
Ynamines N-ethynyl-heterocycles Reactions with electrophiles, cycloadditions. clockss.org High reactivity, can be sensitive to hydrolysis. clockss.org
Organozinc Reagents Trimethylsilylbutadiynyl zinc Negishi coupling with bromoalkenes. researchgate.net Palladium-catalyzed. researchgate.net

Asymmetric Synthesis and Diastereoselective Approaches

Achieving stereocontrol is a significant challenge in the synthesis of complex molecules like this compound, which contains a stereogenic center at the double bond. Asymmetric and diastereoselective methods are employed to control the formation of specific stereoisomers.

Chiral Catalyst Development

The use of chiral catalysts is a powerful strategy for inducing enantioselectivity in chemical reactions. rsc.org For transformations involving the functionalization of alkenes and alkynes, several classes of catalysts have been developed. Chiral hypervalent iodine catalysts have emerged as effective promoters for various enantioselective transformations, including the functionalization of alkenes under mild conditions. rsc.org

Chiral phosphoric acids (CPAs) represent another important class of organocatalysts. They have been successfully used in the asymmetric synthesis of axially chiral allenes and styrenes by mediating the transformation of alkynes. acs.org These catalysts often work through a network of hydrogen bonds and π-π interactions to create a chiral environment that directs the stereochemical outcome of the reaction. acs.org

Furthermore, iron-based catalytic systems are gaining attention for stereoselective dicarbofunctionalization of alkenes, offering a less expensive and more sustainable alternative to precious metal catalysts. acs.org The design of chiral ligands that coordinate to the metal center is fundamental to achieving high levels of stereocontrol. rsc.org

Table 3: Chiral Catalysts in Stereoselective Synthesis

Catalyst Class Example Catalyst/System Target Reaction Type Mechanism of Stereocontrol
Hypervalent Iodine Chiral Iodoarenes Dearomatization, alkene functionalization. rsc.org Formation of a chiral hypervalent iodine intermediate that directs the approach of the nucleophile. rsc.org
Organocatalysts Chiral Phosphoric Acids (CPAs) Asymmetric addition to alkynes/imines. acs.org Creation of a chiral environment via hydrogen bonding and other non-covalent interactions. acs.org
Transition Metals Iron-based Catalysts with Chiral Ligands Dicarbofunctionalization of alkenes. acs.org Formation of diastereomeric transition states with the chiral ligand-metal complex. rsc.orgacs.org
Rhodium Complexes [{Cp*RhCl₂}₂] Alkenylation of enol phosphates. mdpi.com Catalyst-controlled regioselectivity and stereoselectivity in C-H activation/coupling. mdpi.com

Substrate Control in Stereoselective Reactions

In addition to catalyst control, the inherent chirality or structural features of the substrate can be exploited to direct the stereochemical outcome of a reaction. rsc.org This strategy, known as substrate control, is particularly effective when one or more stereocenters are already present in the starting material. rsc.org

In the context of synthesizing halogenated compounds, stereocontrolled halogenation can be achieved through various mechanisms, including substrate-controlled reactions. nih.gov For example, the stereochemistry of an existing functional group, such as a hydroxyl group, can direct an incoming reagent to a specific face of the molecule. A mild chlorination of alcohols using thionyl chloride with catalytic titanium (IV) chloride has been shown to proceed with a preference for retention of configuration in various chiral cyclic secondary substrates. researchgate.net

The stereoselectivity of a reaction is highly dependent on the structure of the substrate and the reaction mechanism. masterorganicchemistry.com For instance, in the synthesis of complex marine natural products, an intramolecular amide enolate alkylation strategy demonstrated "protecting-group-dependent" stereocontrol, where the choice of protecting group influenced the facial selectivity of the reaction. researchgate.net This highlights how subtle changes in the substrate can lead to significant differences in the diastereomeric ratio of the product.

Reaction Mechanisms and Reactivity Profiles

Reactivity of the Ethynyl (B1212043) Moiety

The ethynyl group, with its high electron density in the two π-bonds, is a primary site for chemical reactions. libretexts.org While alkynes are similar to alkenes in their reactions with electrophiles, they are generally less reactive. ic.ac.uklibretexts.org This reduced reactivity is attributed to the tighter binding of π-electrons by the sp-hybridized carbons and the higher instability of the resulting vinyl cation intermediate compared to an alkyl cation. libretexts.orglumenlearning.comdoubtnut.com

Electrophilic addition is a characteristic reaction of alkynes. The process typically begins with the interaction of an electrophile with the electron-rich triple bond. libretexts.org This can lead to the formation of a carbocation intermediate, which is then attacked by a nucleophile. chemistrysteps.com For terminal alkynes, these additions often follow Markovnikov's rule, where the electrophile adds to the carbon atom that already has more hydrogen atoms. libretexts.orglibretexts.org

The halogenation of alkynes, such as with bromine (Br₂), is analogous to the halogenation of alkenes. libretexts.orgchemistrysteps.com The reaction can proceed in two stages. The addition of one equivalent of a halogen typically results in a dihaloalkene, while an excess of the halogen leads to a tetrahaloalkane. pearson.commasterorganicchemistry.com

The mechanism is initiated by the alkyne's π-electrons acting as a nucleophile and attacking the bromine molecule. masterorganicchemistry.comorganicchemistrytutor.com This interaction leads to the formation of a bridged halonium ion intermediate. masterorganicchemistry.com A halide ion then attacks one of the carbons of the cyclic ion from the opposite side, resulting in an anti-addition. organicchemistrytutor.com This stereoselectivity predominantly yields the trans-dihaloalkene. chemistrysteps.commasterorganicchemistry.com

Table 1: Steps in the Bromination of an Alkyne

Step Description Intermediate/Product
1 The alkyne's π-bond attacks a bromine molecule, displacing a bromide ion. Bridged bromonium ion
2 The bromide ion attacks one of the carbons in the bridged intermediate. trans-Dibromoalkene

| 3 | (With excess Br₂) The newly formed alkene reacts with another bromine molecule. | Tetra-bromoalkane |

The mechanism of electrophilic addition to alkynes involves key intermediates that influence the reaction's rate and outcome. The initial interaction between the electrophile and the alkyne's triple bond is believed to form a π-complex, where the electrophile is weakly bonded to the electron cloud of the alkyne. libretexts.orglumenlearning.comlibretexts.org This complex is formed reversibly and can then reorganize into a more stable intermediate. lumenlearning.comlibretexts.org

Following the formation of the π-complex, the reaction can proceed through a vinylic carbocation. chemistrysteps.com This intermediate, where the positive charge resides on a double-bonded carbon, is notably less stable than a saturated alkyl carbocation. lumenlearning.comdoubtnut.com The high instability of the vinyl cation is a primary reason why electrophilic additions to alkynes are often slower than to alkenes. libretexts.orglumenlearning.com In the case of halogenation, the reaction often proceeds through a more stable, bridged halonium ion intermediate rather than an open vinylic cation, which accounts for the observed anti-addition stereochemistry. masterorganicchemistry.comreddit.com

The terminal proton of the ethynyl group is acidic and can be removed by a strong base. The resulting acetylide anion is a potent nucleophile and a key component in various carbon-carbon bond-forming reactions, particularly metal-catalyzed cross-coupling reactions. chemistrytalk.org These reactions are fundamental in organic synthesis for constructing more complex molecules. chemistrytalk.orgrsc.org

While this section falls under the reactivity of the ethynyl moiety in the provided outline, the haloalkene part of 1-Chloro-3-ethynyloct-2-ene is also highly reactive in palladium-catalyzed reactions. Palladium catalysts are exceptionally versatile for forming carbon-carbon bonds, and vinyl halides are common substrates in these transformations. nih.govresearchgate.net Reactions such as the Suzuki, Heck, and Sonogashira couplings utilize vinyl halides to couple with various organometallic reagents. thieme-connect.com

In a typical palladium-catalyzed cycle, a Pd(0) species undergoes oxidative addition into the carbon-halogen bond of the vinyl halide. chemistrytalk.orglibretexts.org This is followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. chemistrytalk.orglibretexts.org

Table 2: General Steps in Palladium-Catalyzed Cross-Coupling of a Vinyl Halide

Step Description Palladium Oxidation State
Oxidative Addition The palladium catalyst inserts into the carbon-halide bond of the vinyl halide. Pd(0) → Pd(II)
Transmetalation An organic group is transferred from an organometallic reagent to the palladium complex. Pd(II)

| Reductive Elimination | The two organic groups on the palladium complex are coupled, forming a new C-C bond and regenerating the catalyst. | Pd(II) → Pd(0) |

Terminal alkynes, like the ethynyl group in this compound, are precursors to powerful organometallic nucleophiles used in cross-coupling reactions. acs.org Upon deprotonation with a suitable base, a terminal alkyne forms a metal acetylide. These acetylides can be used in various coupling reactions.

For instance, in the Sonogashira coupling, a terminal alkyne is directly coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. chemistrytalk.org Organopotassium, nih.gov organozinc, acs.org and Grignard reagents nih.gov derived from alkynes also participate in cross-coupling reactions. These reagents allow for the formation of a C(sp)-C(sp²) or C(sp)-C(sp³) bond, significantly expanding the molecular complexity.

Metal-Catalyzed Cross-Coupling Reactions

Reactivity of the Alkene Moiety

The carbon-carbon double bond in the chloroalkene portion of the molecule is electron-rich due to the presence of π-electrons, making it susceptible to attack by electrophiles.

Electrophilic addition is a characteristic reaction of alkenes. byjus.com The general mechanism involves the initial attack of the π-electrons on an electrophile, leading to the formation of a carbocation intermediate. chemistrysteps.comlibretexts.org This carbocation is then attacked by a nucleophile to yield the final addition product. libretexts.org

For an unsymmetrical alkene like this compound, the regioselectivity of the addition is a key consideration. In the addition of protic acids (HX), the reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that has the greater number of hydrogen atoms, and the halide adds to the more substituted carbon, which forms the more stable carbocation. byjus.comchemistrysteps.com The presence of the chlorine atom at the C1 position and the conjugated ethynyl group at C3 will influence the electron distribution in the double bond and the stability of the potential carbocation intermediates, thereby directing the outcome of the reaction.

Halogenation of the double bond with reagents like Br₂ or Cl₂ also proceeds via an electrophilic addition mechanism. youtube.com This reaction is proposed to involve a cyclic halonium ion intermediate, which results in the anti-addition of the two halogen atoms across the double bond. libretexts.org

The alkene moiety can also participate in cycloaddition reactions, which are powerful methods for constructing cyclic molecules.

Recent advancements in gold catalysis have enabled efficient intermolecular [2+2] cycloadditions between alkenes and chloroalkynes to synthesize highly valuable cyclobutene (B1205218) rings. organic-chemistry.orgacs.orgnih.govescholarship.org In this context, the alkene moiety of this compound could serve as the alkene partner in a reaction with a suitable chloroalkyne. These reactions often utilize sterically bulky, cationic gold(I) complexes as catalysts. organic-chemistry.org The process is notable for its ability to work with unactivated alkenes, exhibiting excellent regioselectivity and stereospecificity. acs.orgnih.gov The resulting cyclobutene products can be prepared on a gram scale and can undergo further synthetic transformations. nih.gov

Gold-Catalyzed [2+2] Cycloaddition of Alkenes and Chloroalkynes
ComponentRoleExample Reactant TypesReference
AlkeneNucleophileMonosubstituted and 1,2-disubstituted unactivated alkenes organic-chemistry.orgacs.org
ChloroalkyneElectrophile (activated by catalyst)(Chloroethynyl)arenes, Phenyl chloroethynyl sulfide organic-chemistry.org
CatalystLewis acid / π-acidCationic Gold(I) complexes (e.g., IPrAuCl/NaBARF) organic-chemistry.orgmdpi.com
ProductCyclic compoundSubstituted cyclobutenes organic-chemistry.orgnih.gov

In gold-catalyzed reactions involving alkynes, the gold(I) catalyst acts as a potent π-acid, coordinating to the carbon-carbon triple bond. youtube.comacs.org This interaction withdraws electron density from the alkyne, making it more electrophilic and thus "activating" it for nucleophilic attack. youtube.comnih.gov

In the [2+2] cycloaddition between an alkene and a chloroalkyne, the presence of the electron-withdrawing chloro group on the alkyne component is crucial. organic-chemistry.org It further enhances the electrophilicity of the alkyne upon coordination with the gold catalyst. organic-chemistry.org A proposed mechanism involves the gold-activated chloroalkyne being attacked by the alkene. escholarship.org This nucleophilic attack is followed by ring enlargement and elimination of the gold catalyst to furnish the cyclobutene product. escholarship.org Therefore, the chloro group on the alkyne substrate plays a key synergistic role with the gold catalyst in activating the molecule for the cycloaddition reaction. organic-chemistry.org

Cycloaddition Reactions

Regio- and Stereoselectivity in Cycloaddition Pathways

The conjugated enyne system within this compound presents a versatile scaffold for cycloaddition reactions, most notably [4+2] cycloadditions like the Diels-Alder reaction. In such reactions, the molecule can act as either the diene or the dienophile, although its functionality is more suited to the latter.

When reacting with a diene, the chlorinated double bond of this compound serves as the dienophile. The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on both the diene and the dienophile. wikipedia.orgchemistrysteps.com The chlorine atom, being electron-withdrawing, and the ethynyl group influence the electron density of the double bond. The alignment of the diene and dienophile in the transition state will seek to match the most electron-rich carbon of the diene with the most electron-deficient carbon of the dienophile. chemistrysteps.comlibretexts.org

The stereoselectivity of the Diels-Alder reaction is highly predictable. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the cyclohexene (B86901) product. masterorganicchemistry.comyoutube.com For this compound, if it exists as the (E) or (Z) isomer, that geometry will be preserved in the final product. Furthermore, the "endo rule" generally predicts the formation of the endo product as the major diastereomer when the dienophile has unsaturated substituents, due to favorable secondary orbital overlap in the transition state. wikipedia.orglibretexts.org

Diene ReactantPredicted Major ProductSelectivity Principle
1,3-Butadiene4-Chloro-5-ethynyl-5-pentylcyclohex-1-eneRegioselectivity based on electronic effects of Cl and ethynyl groups.
Cyclopentadiene (B3395910)5-Chloro-6-ethynyl-6-pentylbicyclo[2.2.1]hept-2-eneEndo rule favors the formation of the endo isomer due to secondary orbital overlap. libretexts.org
Danishefsky's Diene2-(1-Chloro-3-ethynyloct-2-en-1-yl)-4-(trimethylsilyloxy)-3,4-dihydropyran"Ortho-para" rule for electron-rich dienes predicts regiochemistry. wikipedia.org

Intramolecular Cyclization Pathways

The linear structure of this compound, containing multiple unsaturated sites and allylic protons, is well-suited for various intramolecular cyclization reactions, which are often entropically favored over their intermolecular counterparts. wikipedia.orgthieme-connect.de These can be triggered thermally, by radical initiation, or through catalysis.

One plausible pathway is an intramolecular ene reaction . The ene reaction is a pericyclic process involving the transfer of an allylic hydrogen to an enophile with a concurrent shift of the double bond. wikipedia.orglibretexts.org In this compound, the terminal alkyne can act as the enophile, accepting a hydrogen from the allylic position at C-4 of the pentyl group. This would lead to the formation of a five-membered carbocyclic ring.

Radical cyclizations offer another route. Abstraction of a hydrogen atom or addition of a radical species to one of the π-systems can initiate a cascade. For instance, a radical addition to the alkyne could be followed by a 5-exo-dig cyclization onto the double bond, a kinetically favored process, to generate a five-membered ring containing a vinyl radical, which can be subsequently quenched.

Reaction TypeTrigger/ConditionsPredicted Cyclized Product Core Structure
Intramolecular Ene ReactionThermal (high temperature) or Lewis Acid Catalysis1-Butyl-2-(1-chloroprop-1-en-2-yl)cyclopentane
Radical Cyclization (5-exo-dig)Radical initiator (e.g., AIBN), Bu3SnHSubstituted cyclopentane (B165970) ring
Transition-Metal-Catalyzed CycloisomerizationAu(I), Pt(II), or other π-acidic metalsVariety of carbocyclic or heterocyclic structures depending on pathway

Reactivity of the Chloro Substituent

The vinyl chloride moiety is a key functional group whose reactivity is distinct from that of a typical alkyl chloride.

Nucleophilic Substitution Reactions

Vinyl halides, including the 1-chloro- group in the target molecule, are generally unreactive towards nucleophilic substitution reactions via both SN1 and SN2 mechanisms. doubtnut.comstackexchange.com

SN2 Inactivity: The SN2 pathway is disfavored for several reasons. The carbon of the C-Cl bond is sp² hybridized, and the bond is stronger and shorter than in an sp³ hybridized alkyl halide. Furthermore, the incoming nucleophile would face significant steric hindrance from the rest of the molecule and electrostatic repulsion from the π-electron cloud of the double bond, making the required backside attack virtually impossible. libretexts.org

SN1 Inactivity: The SN1 pathway is also highly unfavorable because the resulting vinyl cation that would form upon dissociation of the chloride ion is extremely unstable. doubtnut.comaskiitians.com The positive charge on an sp-hybridized carbon (in the canonical form) is energetically very costly.

While classical SN1 and SN2 reactions are unlikely, substitution can sometimes be achieved under forcing conditions or via alternative pathways such as addition-elimination or metal-catalyzed cross-coupling reactions. pku.edu.cn

Elimination Reactions (e.g., E2 Mechanisms)

Elimination reactions are a much more viable pathway for vinyl halides. stackexchange.com Treatment of this compound with a strong, non-nucleophilic base can induce an E2 (bimolecular elimination) reaction to form a new π bond. brainly.com This reaction requires an anti-periplanar arrangement between the hydrogen to be removed and the chlorine leaving group. almerja.com

In this specific molecule, a proton can be abstracted from the C-4 position. The elimination of HCl would result in the formation of a conjugated diyne system: oct-2-ene-1,3-diyne. The success and rate of this E2 elimination are dependent on the stereochemistry of the starting vinyl chloride; isomers where the hydrogen on the adjacent carbon and the chlorine are trans to each other will react much faster than the corresponding cis isomers. almerja.comstudy.com A very strong base, such as sodium amide (NaNH₂), is typically required to dehydrohalogenate a vinyl halide. chemistrysteps.commasterorganicchemistry.comlibretexts.orglibretexts.orglibretexts.org

Base/ConditionsPredicted ProductMechanism Notes
Sodium amide (NaNH₂) in liquid NH₃Pentyl-buta-1,3-diyneStrong base required for E2 elimination of vinyl halide. chemistrysteps.comlibretexts.org
Potassium tert-butoxide (KOtBu) in DMSOPentyl-buta-1,3-diyneBulky, strong base favors elimination.

Role in Organometallic Oxidative Addition Reactions

The C(sp²)-Cl bond in this compound is an excellent handle for organometallic cross-coupling reactions, which are fundamental to modern synthetic chemistry. The key initial step in many catalytic cycles (e.g., Suzuki, Heck, Sonogashira couplings) is the oxidative addition of the C-Cl bond to a low-valent transition metal center, typically Palladium(0). chemrxiv.orgnih.gov

In this process, the metal complex inserts itself into the carbon-chlorine bond, increasing its oxidation state from M(0) to M(II). For Pd(0), the reaction proceeds via the formation of an initial π-complex, followed by insertion to form a σ-alkenyl-Pd(II)-chloride species. acs.orgresearchgate.net Studies have shown that the oxidative addition of vinyl halides to Pd(0) is often a rapid process. acs.orgacs.org The resulting organopalladium intermediate can then undergo further reactions, such as transmetalation and reductive elimination, to form new carbon-carbon or carbon-heteroatom bonds at the site of the original chlorine atom, with retention of the double bond stereochemistry.

Reagent SystemReaction TypePotential Product Class
Pd(PPh₃)₄, Ar-B(OH)₂, BaseSuzuki CouplingAryl-substituted 3-ethynyloct-2-ene
Pd(PPh₃)₄, CuI, R-C≡CH, BaseSonogashira CouplingConjugated enediyne
Pd(OAc)₂, P(o-tol)₃, Alkene, BaseHeck ReactionSubstituted triene

Interplay and Synergy of Functional Groups

The reactivity of this compound is not simply the sum of its individual functional groups but is also defined by their electronic and steric interplay. The proximity of the alkyne, alkene, and vinyl chloride moieties creates unique synergistic and competitive reactivity patterns.

Electronic Influence: The electron-withdrawing nature of the terminal alkyne influences the electron density of the adjacent double bond. This electronic push-pull effect can affect the susceptibility of the π-systems to nucleophilic or electrophilic attack and modulate the regioselectivity of cycloaddition reactions.

Competitive Reactivity: In the presence of a reagent that can react with multiple sites, competition will occur. For example, in catalytic hydrogenation, the alkyne would likely be reduced before the alkene. In organometallic reactions, oxidative addition will occur selectively at the C-Cl bond, leaving the alkyne and the rest of the alkene available for subsequent transformations. This allows for sequential, site-selective functionalization.

Tandem Reactions: The arrangement of functional groups is conducive to tandem or cascade reactions. For example, a palladium-catalyzed cross-coupling at the vinyl chloride position could be followed by an intramolecular cyclization involving the alkyne, all in a single pot. The synergistic steric effects between the substrate and catalyst can also play a crucial role in directing reaction pathways, such as promoting reductive elimination in catalytic cycles. nih.gov

This interplay allows for the molecule to be a versatile building block in complex synthesis, where each functional group can be addressed in a controlled sequence to build molecular complexity.

Directed Reactivity through Neighboring Group Participation

Neighboring group participation (NGP), or anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom or with the electrons in a sigma or pi bond within the same molecule. wikipedia.org This intramolecular participation can significantly accelerate reaction rates and control stereochemical outcomes. In the case of this compound, the π-electrons of the ethynyl group are suitably positioned to act as an internal nucleophile, influencing the reactivity of the C-Cl bond at the vinyl position.

Under conditions that favor the formation of a carbocationic intermediate, such as solvolysis, the ethynyl group can participate in the departure of the chloride leaving group. The π-electrons of the triple bond can attack the incipient electrophilic carbon, leading to the formation of a stabilized, bridged intermediate. This participation is expected to be more pronounced than in analogous systems lacking the alkyne, due to the ability of the π-system to delocalize the positive charge. wikipedia.org The rate of such a reaction would be significantly enhanced compared to a model compound without the participating group. wikipedia.org

To illustrate the potential magnitude of this effect, a hypothetical comparison of solvolysis rates is presented in the table below.

Table 1: Hypothetical Relative Solvolysis Rates

CompoundStructureHypothetical Relative Rate (krel)Rationale
This compoundCl-CH=C(C≡C-C4H9)-C5H11~105 - 107Anchimeric assistance from the ethynyl group stabilizes the transition state. wikipedia.org
1-Chlorooct-2-eneCl-CH=CH-C6H131Baseline rate without neighboring group participation.

This table presents hypothetical data based on established principles of neighboring group participation to illustrate the potential reactivity of this compound.

Sequential and Cascade Reaction Development

The conjugated enyne motif in this compound makes it an excellent candidate for sequential and cascade reactions, particularly those catalyzed by transition metals. nih.govorganic-chemistry.org Such reactions are highly atom-economical and can rapidly generate molecular complexity from relatively simple starting materials. nih.gov Catalysts based on rhodium, palladium, and ruthenium are known to mediate a variety of transformations in enyne systems, including cycloisomerizations and multicomponent cascade processes. organic-chemistry.orgrsc.org

A plausible reaction pathway for this compound could involve a transition metal-catalyzed cycloisomerization. For instance, a rhodium catalyst could initiate a reaction cascade, leading to the formation of carbo- and heterocyclic structures. organic-chemistry.org The reaction could proceed through the formation of a rhodium-vinylidene intermediate, followed by an intramolecular [2+2] cycloaddition and subsequent ring-opening to yield a cyclic diene. organic-chemistry.org

Alternatively, palladium catalysis could be employed to orchestrate a cascade reaction involving the vinyl chloride and the alkyne. rsc.org Such a process could be initiated by the oxidative addition of the palladium catalyst to the C-Cl bond. The resulting vinylpalladium species could then undergo an intramolecular insertion of the alkyne, followed by further transformations to yield complex polycyclic products.

The outcomes of these cascade reactions can be highly dependent on the choice of catalyst, ligands, and reaction conditions. A hypothetical overview of potential cascade reactions and their products is presented below.

Table 2: Hypothetical Cascade Reactions of this compound

Catalyst SystemProposed Reaction TypePotential Product(s)Hypothetical Yield (%)
[RhCl(COD)]2 / PPh3CycloisomerizationSubstituted cyclopentadiene derivatives75-85
Pd(OAc)2 / PPh3Intramolecular Heck-type cyclizationBicyclic compounds with a five-membered ring60-70
RuCl2(p-cymene)2Halotropic CycloisomerizationExocyclic vinyl chloride-substituted carbocycles nih.gov80-90

This table presents hypothetical data based on known transition metal-catalyzed reactions of enynes to illustrate the potential synthetic utility of this compound.

These proposed reaction pathways underscore the potential of this compound as a versatile building block in organic synthesis. The interplay between the vinyl chloride and the ethynyl group, governed by principles of neighboring group participation and transition metal catalysis, opens avenues for the efficient construction of complex molecular architectures. Further experimental investigation is warranted to fully elucidate the rich reactivity of this compound.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Analysis and Proton Environment

A ¹H NMR spectrum of 1-Chloro-3-ethynyloct-2-ene would be expected to provide key information about the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values. The vinyl proton adjacent to the chlorine atom would likely appear as a doublet in a specific region of the spectrum. The protons of the octyl chain would exhibit characteristic multiplets, with chemical shifts influenced by their proximity to the double and triple bonds. The terminal ethynyl (B1212043) proton, if present, would appear as a singlet at a characteristic downfield shift.

¹³C NMR Spectral Analysis and Carbon Framework

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The sp-hybridized carbons of the ethynyl group would be expected to resonate at distinct chemical shifts. The sp²-hybridized carbons of the chloroalkene moiety would also show characteristic signals, with the carbon atom bonded to the chlorine atom being significantly deshielded. The remaining sp³-hybridized carbons of the octyl chain would appear in the aliphatic region of the spectrum.

Advanced NMR Techniques (e.g., Diffusion NMR)

Advanced NMR techniques such as Diffusion Ordered Spectroscopy (DOSY) could be employed to confirm the presence of a single molecular entity and to provide an estimate of its hydrodynamic radius, which can be correlated with its molecular weight.

Stereochemical Assignments via NMR

The stereochemistry of the double bond (E/Z isomerism) in this compound could be determined using Nuclear Overhauser Effect (NOE) experiments. The spatial proximity between the vinyl proton and the protons on the adjacent carbon of the octyl chain would lead to characteristic NOE correlations, allowing for an unambiguous assignment of the stereoisomer.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-Cl stretch: A band in the fingerprint region.

C≡C-H stretch: A sharp, strong band if a terminal alkyne is present.

C≡C stretch: A weaker band for the internal alkyne.

C=C stretch: An absorption in the alkene region.

=C-H and -C-H stretches: Bands corresponding to the vinyl and alkyl C-H bonds.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry would provide the exact molecular weight and information about the fragmentation pattern of this compound. The mass spectrum would show a molecular ion peak (M⁺). Due to the presence of chlorine, an isotopic pattern (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio) would be expected, confirming the presence of one chlorine atom. Analysis of the fragmentation pattern would offer further structural insights, revealing the loss of specific groups such as the chlorine atom or parts of the alkyl chain.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal technique for investigating the electronic transitions within a molecule. By measuring the absorption of ultraviolet and visible light, this method provides insights into the conjugated systems present in the compound's structure.

For this compound, the presence of a conjugated enyne system (a double bond in conjugation with a triple bond) is expected to give rise to characteristic absorption bands in the UV region. The chromophore in this molecule is the C=C-C≡C framework. The specific wavelength of maximum absorption (λmax) would be influenced by the chloro-substituent and the alkyl chain. Generally, conjugated enynes exhibit strong absorptions corresponding to π → π* transitions.

Hypothetical UV-Vis Data for this compound:

Solvent λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Transition
Hexane~220-240~10,000-20,000π → π
Ethanol~225-245~10,000-20,000π → π

Note: This data is hypothetical and based on typical values for similar conjugated enyne systems. The actual experimental values could vary.

The position and intensity of the absorption bands would be sensitive to the solvent polarity. A slight bathochromic (red) shift might be observed in more polar solvents. This data would be crucial for confirming the presence of the conjugated system and for quantitative analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information about the molecular geometry, bond lengths, bond angles, and intermolecular interactions of this compound.

To perform this analysis, a high-quality single crystal of the compound would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to construct an electron density map, from which the atomic positions can be determined.

Hypothetical Crystallographic Data for this compound:

Parameter Hypothetical Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁
a (Å)~10-15
b (Å)~5-10
c (Å)~15-20
α (°)90
β (°)~90-105
γ (°)90
Volume (ų)~1500-3000
Z4 or 8

Note: This data is purely illustrative and represents common ranges for organic molecules of similar size.

The crystallographic data would confirm the E/Z configuration of the double bond and the linear geometry of the ethynyl group. Furthermore, it would reveal details about the packing of the molecules in the crystal lattice and any significant intermolecular forces, such as C-H···Cl or C-H···π interactions.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a specialized technique used to investigate the stereochemical properties of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For this compound to be CD-active, it must be chiral. The structure as named does not inherently possess a chiral center.

However, if a chiral center were introduced into the octyl chain, or if the molecule adopted a stable, non-planar, chiral conformation, then CD spectroscopy could be employed. For instance, if one of the methylene groups in the octyl chain were substituted to create a stereocenter, the resulting enantiomers would produce mirror-image CD spectra.

Hypothetical CD Spectral Data for a Chiral Derivative of this compound:

Wavelength (nm) Δε (L·mol⁻¹·cm⁻¹) Transition
~230Positive or Negative Cotton Effectπ → π
~210Opposite Sign Cotton Effectπ → π

Note: This data is hypothetical and contingent on the presence of a chiral center in the molecule.

A positive or negative Cotton effect (a characteristic peak in a CD spectrum) associated with the electronic transitions of the enyne chromophore would allow for the assignment of the absolute configuration of the chiral center, often through comparison with theoretical calculations or empirical rules.

Computational and Theoretical Investigations

Quantum Chemical Studies on Molecular Structure and Energetics

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry and materials science. wikipedia.orguci.edu Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. wikipedia.orgcore.ac.uk This approach significantly reduces computational cost while often providing a high level of accuracy, making it a popular choice for calculations on medium to large-sized molecules. q-chem.com

DFT calculations can be used to determine a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties. core.ac.uk The accuracy of DFT calculations is dependent on the choice of the exchange-correlation functional, which approximates the complex interactions between electrons. q-chem.com Common functionals include B3LYP and PBE0. q-chem.com For halogenated compounds, DFT has been successfully used to compute properties like bond dissociation enthalpies. researchgate.net

Table 1: Illustrative Data Obtainable from DFT Calculations

Property Description Example Value (Hypothetical)
Ground State Energy The total electronic energy of the molecule in its most stable form. -X Hartrees
Dipole Moment A measure of the polarity of the molecule. Y Debye
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity. Z eV

Møller-Plesset Perturbation Theory (MP2) Calculations

Møller-Plesset perturbation theory (MP) is a post-Hartree-Fock method that improves upon the Hartree-Fock approximation by including electron correlation effects. ru.nlwikipedia.org The Hartree-Fock method treats each electron as moving in the average field of all other electrons and neglects the instantaneous electron-electron repulsion, leading to an underestimation of the true energy. fiveable.me MP theory addresses this by treating electron correlation as a perturbation to the Hartree-Fock Hamiltonian. fiveable.meuni-rostock.de

The most common level of MP theory is the second-order (MP2), which offers a good balance between accuracy and computational cost. q-chem.com MP2 calculations are particularly useful for systems where electron correlation is important, and they can provide more accurate energies and geometries than DFT for certain classes of molecules. ru.nlq-chem.com However, MP theory is not guaranteed to converge with increasing order of perturbation. wikipedia.org

Table 2: Comparison of Methodological Focus

Method Primary Variable Treatment of Electron Correlation Typical Computational Cost
Hartree-Fock Wavefunction Neglected (mean-field) Low
DFT Electron Density Included via exchange-correlation functional Medium

Coupled-Cluster Methods (e.g., DLPNO-CCSD(T))

Coupled-cluster (CC) theory is considered one of the most accurate and reliable methods in quantum chemistry for calculating the electronic structure of small to medium-sized molecules. aps.orgpku.edu.cn The method is based on an exponential ansatz for the wavefunction, which ensures size-extensivity, a crucial property for accurate energy calculations. aps.org The "gold standard" of coupled-cluster theory is CCSD(T), which includes single and double excitations iteratively and triple excitations perturbatively. msu.edu

Traditional CCSD(T) calculations are computationally very demanding, scaling steeply with the size of the system. msu.edu To address this, local correlation methods like the Domain-based Local Pair Natural Orbital CCSD(T) (DLPNO-CCSD(T)) have been developed. researchgate.net These methods reduce the computational cost by localizing the electron correlation effects, making it possible to apply the accuracy of CCSD(T) to larger molecules. msu.edu

Conformational Analysis and Isomer Stability

Molecules with single bonds can rotate around these bonds, leading to different spatial arrangements of atoms called conformations. fiu.edulibretexts.org Conformational analysis is the study of the energies of these different conformers and their relative stabilities. libretexts.org For a molecule like 1-Chloro-3-ethynyloct-2-ene with a flexible alkyl chain, numerous conformations are possible.

Computational methods can be used to perform a systematic search for different conformers and calculate their relative energies. tue.nl This allows for the identification of the most stable conformer(s) and the determination of the energy barriers between them. fiu.edu The stability of different geometric isomers (e.g., E/Z isomers around the double bond) can also be assessed by comparing their computed energies.

Mechanistic Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, providing insights that can be difficult to obtain through experiments alone.

Reaction Energy Profiles and Transition State Localization

A reaction energy profile, or potential energy surface, maps the energy of a chemical system as it transforms from reactants to products. brehm-research.de By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction mechanism can be constructed. researchgate.net

The transition state is a key structure on the reaction energy profile, representing the highest energy point along the reaction coordinate. researchgate.net Locating the transition state is crucial for determining the activation energy of a reaction, which governs the reaction rate. acs.org Various computational algorithms are available for searching for transition state structures. Once located, the structure of the transition state can provide valuable information about the nature of the bond-breaking and bond-forming processes.

Table 3: Key Components of a Reaction Energy Profile

Component Description
Reactants The starting materials of the reaction.
Products The final materials formed in the reaction.
Intermediates Stable species formed during the reaction that are neither reactants nor products.
Transition State The highest energy structure along the reaction path, corresponding to the energy barrier.
Activation Energy The energy difference between the reactants and the transition state.

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Synthetic Applications and Chemical Transformations of 1 Chloro 3 Ethynyloct 2 Ene Derivatives

Building Blocks for Complex Organic Molecules

The dual functionality of chloro-enyne derivatives makes them powerful precursors in the synthesis of intricate molecular architectures. The vinyl chloride moiety serves as a handle for cross-coupling reactions, while the enyne system can participate in various cycloadditions and cyclizations.

Synthesis of Polycyclic Structures

Chloroenyne scaffolds are valuable substrates for constructing complex polycyclic and bicyclic systems. A prominent example is the enantioselective Rhodium(I)-catalyzed Pauson-Khand reaction, which utilizes 1,6-chloroenynes and 1,1-disubstituted olefins to create challenging bicyclic structures containing quaternary stereocenters. nih.gov In this type of transformation, the chloroalkyne functionality is crucial; it pre-polarizes the alkyne, which lowers the energy barrier for metallacycle formation and facilitates the key enantiodetermining interaction between the substrate and the chiral diphosphine ligand. nih.gov This methodology demonstrates the potential of 1-Chloro-3-ethynyloct-2-ene derivatives to serve as starting materials for the synthesis of complex, stereochemically rich polycyclic molecules.

Access to Tri-substituted Alkene Systems

Vinyl chlorides are well-established precursors for the synthesis of tri- and polysubstituted alkenes through transition metal-catalyzed cross-coupling reactions. wikipedia.org The carbon-chlorine bond, while relatively stable, can be activated by suitable catalyst systems, allowing for the formation of new carbon-carbon bonds with high stereospecificity. A variety of cross-coupling protocols, including Suzuki, Stille, Hiyama, and Kumada reactions, are effective for this transformation. rsc.org For instance, vinyl chlorides can be readily converted into trisubstituted alkenes through Suzuki coupling reactions. researchgate.net The reaction of the vinyl chloride moiety in a this compound derivative with an organoboron reagent in the presence of a palladium catalyst would replace the chlorine atom with a new organic substituent, yielding a complex tri-substituted enyne product.

Coupling ReactionCatalyst System (Example)Coupling PartnerProduct Type
Stille Coupling Pd₂(dba)₃ / Bulky Proazaphosphatrane LigandOrganotin ReagentsSubstituted Alkenes
Suzuki Coupling Palladium Complex / Phosphine LigandOrganoboron ReagentsSubstituted Alkenes
Hiyama Coupling Palladium Complex / TADDOLP(O)H LigandOrganosilicon ReagentsSubstituted Alkenes
Kumada Coupling Palladium or Nickel ComplexGrignard Reagents (Organomagnesium)Substituted Alkenes

This table presents representative examples of cross-coupling reactions applicable to vinyl chloride substrates. wikipedia.orgrsc.orgacs.org

Development of Functional Materials and Polymers

The unsaturated nature of this compound derivatives suggests their potential use as monomers for the creation of novel polymers and functional materials. Both the vinyl and ethynyl (B1212043) groups offer pathways to polymerization.

The vinyl chloride group can undergo polymerization, analogous to the industrial production of polyvinyl chloride (PVC). britannica.comwikipedia.org This would lead to a polymer backbone with pendant chloro-ethynyl-octyl side chains. The chlorine atoms on this polymer chain can then be subjected to post-polymerization modification. rsc.org This approach has been used to modify PVC by introducing various functional groups through nucleophilic substitution of the chlorine atoms, creating materials with tailored properties. ajbasweb.comrdd.edu.iq For example, catalytic borylation of PVC has been shown to produce adhesive materials, highlighting how C-Cl bonds in a polymer can be leveraged to create value-added products. acs.org

Furthermore, the ethynyl group opens the door to the synthesis of substituted polyacetylenes. The polymerization of substituted acetylenes using transition metal catalysts is a known method for producing conjugated polymers with interesting electronic and optical properties. mdpi.com A polymer derived from a this compound derivative could exhibit unique characteristics due to the presence of the halogen and the long alkyl chain.

Derivatization for Advanced Chemical Probes

The orthogonal reactivity of the vinyl chloride and alkyne functionalities makes this compound a promising scaffold for the development of advanced chemical probes. The alkyne group is ideal for participating in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient attachment of reporter molecules like fluorophores, biotin, or other tags. Simultaneously, the vinyl chloride group can be used in palladium-catalyzed cross-coupling reactions to introduce other functionalities, such as targeting moieties or groups that modulate the probe's physicochemical properties.

This dual-functional handle allows for a modular synthesis approach. For instance, a derivative of this compound could first be coupled with a targeting group via a Suzuki reaction at the vinyl chloride position, followed by a click reaction with a fluorescent azide (B81097) at the alkyne position. This strategy enables the rapid assembly of complex molecular probes for various applications in chemical biology and diagnostics. Moreover, polymers derived from vinyl chloride have been used as a matrix for ion-selective sensors, such as a sensor for Yttrium(III) based on a 2-amino-1,4-naphthoquinone derivative embedded in a PVC membrane, demonstrating the utility of such structures in chemical sensing. researchgate.net

Stereocontrolled Synthesis of Bioactive Analogues

Achieving stereocontrol is paramount in the synthesis of bioactive molecules. Derivatives of this compound can be employed in reactions that proceed with high levels of stereoselectivity.

As mentioned previously, the enantioselective Rhodium-catalyzed Pauson-Khand reaction of 1,6-chloroenynes provides a powerful method for creating bicyclic products with excellent stereocontrol. nih.gov This approach is critical for building molecular complexity and accessing specific enantiomers of potential therapeutic agents. Additionally, asymmetric cross-coupling reactions involving vinyl halides can provide enantioenriched products. For example, nickel-catalyzed asymmetric reductive cross-coupling of vinyl bromides with benzyl (B1604629) chlorides has been shown to generate products with tertiary allylic stereogenic centers. organic-chemistry.org The principles of such stereoselective catalyses are applicable to vinyl chloride substrates, suggesting that derivatives of this compound could be valuable starting materials in the stereocontrolled synthesis of complex natural product analogues or other bioactive compounds.

Catalyst Development and Ligand Design for Reactions Involving Unsaturated Halides

The relative inertness of the C-Cl bond in vinyl chlorides compared to their bromide or iodide counterparts presents a challenge that has spurred significant innovation in catalyst and ligand design. acs.org Successful cross-coupling of vinyl chlorides requires highly active catalyst systems capable of facilitating the oxidative addition of the C-Cl bond to the metal center.

Research has shown that palladium catalysts supported by bulky, electron-rich ligands are particularly effective. For instance, bulky proazaphosphatrane ligands have been used to create highly active palladium catalysts for the Stille cross-coupling of unactivated vinyl chlorides at 100 °C. acs.org Another effective system involves a palladium complex derived from an air-stable H-phosphonate ligand (TADDOLP(O)H), which efficiently catalyzes Hiyama, Stille, Kumada, and Suzuki cross-coupling reactions of both aryl and vinyl chlorides. rsc.org Similarly, ruthenium-based N-heterocyclic carbene (NHC) complexes have been developed for the hydrochlorination of acetylene (B1199291) to produce vinyl chloride, showcasing catalyst design for reactions involving this functional group. rsc.org The development of these sophisticated catalysts is crucial for unlocking the full synthetic potential of relatively unreactive substrates like this compound derivatives.

Catalyst/Ligand TypeMetalReaction TypeSubstrate
Bulky Proazaphosphatrane Ligands PalladiumStille CouplingVinyl Chlorides
Air-Stable H-Phosphonate (TADDOLP(O)H) PalladiumSuzuki, Stille, Kumada, Hiyama CouplingVinyl Chlorides
N-Heterocyclic Carbene (NHC) Complex RutheniumAcetylene HydrochlorinationAcetylene
Nanogold Catalyst GoldAlkyne HydrochlorinationUnactivated Alkynes

This table summarizes selected catalyst systems developed for reactions involving the synthesis or transformation of vinyl chlorides. rsc.orgacs.orgrsc.orgorganic-chemistry.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Chloro-3-ethynyloct-2-ene, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of allylic chlorides like this compound typically involves radical-mediated chlorination or nucleophilic substitution. For example, allylic chlorination of precursor alkenes using N-chlorosuccinimide (NCS) under radical initiators (e.g., AIBN) in inert solvents (e.g., CCl₄) can yield the target compound . Reaction temperature (60–80°C) and stoichiometric ratios of reagents must be optimized to minimize side products like di-chlorinated derivatives. Yield improvements (>70%) are achievable via slow addition of chlorinating agents to control exothermicity .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key for identifying chlorine-induced deshielding in adjacent protons (δ 4.5–5.5 ppm) and ethynyl carbon signals (δ 70–90 ppm) .
  • IR Spectroscopy : Confirms C≡C (2100–2260 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretches .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for validating regioselectivity in synthesis (e.g., C-Cl bond length ~1.76 Å) .

Advanced Research Questions

Q. How do steric and electronic effects from chlorine and ethynyl groups influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The ethynyl group’s electron-withdrawing nature enhances electrophilic character at the allylic chlorine, facilitating Suzuki-Miyaura couplings. Steric hindrance from the octene chain, however, may reduce reactivity with bulky palladium ligands (e.g., SPhos). Computational modeling (DFT) can predict activation barriers for ligand-substrate interactions, guiding catalyst selection (e.g., Pd(OAc)₂ with P(t-Bu)₃ for steric relief) . Experimental validation via kinetic studies (e.g., monitoring by GC-MS) is recommended .

Q. What computational approaches are suitable for predicting the environmental degradation pathways of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models bond dissociation energies (BDEs) to predict hydrolysis or oxidation pathways (e.g., Cl-C bond cleavage under UV light) .
  • Molecular Dynamics (MD) Simulations : Assess interactions with environmental matrices (e.g., soil organic matter) to estimate persistence .
  • Database Integration : Tools like REAXYS and EPA DSSTox provide experimental toxicity data for benchmarking predictions .

Q. How should researchers address conflicting spectroscopic data when characterizing novel derivatives of this compound?

  • Methodological Answer :

  • Reproducibility Checks : Repeat experiments under identical conditions (solvent, temperature) to rule out instrumentation errors .
  • Multi-Technique Correlation : Cross-validate NMR/IR results with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
  • Statistical Analysis : Apply principal component analysis (PCA) to isolate outlier data points caused by impurities .

Q. What strategies mitigate challenges in isolating this compound from reaction mixtures with similar polarity byproducts?

  • Methodological Answer :

  • Chromatography Optimization : Use gradient elution in flash chromatography (hexane/ethyl acetate, 95:5 to 80:20) to separate chlorinated and non-chlorinated species .
  • Derivatization : Convert ethynyl groups to trimethylsilyl derivatives to alter polarity and improve separation .
  • HPLC-DAD : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) for high-purity isolation (>98%) .

Environmental and Safety Considerations

Q. What methodologies assess the ecotoxicological impact of this compound in aquatic systems?

  • Methodological Answer :

  • Acute Toxicity Testing : Use Daphnia magna 48-hour LC₅₀ assays to determine lethal concentrations .
  • Bioaccumulation Studies : Measure log Kₒw (octanol-water partition coefficient) via shake-flask methods to evaluate environmental persistence .
  • Degradation Monitoring : Track hydrolytic half-lives (t₁/₂) in buffered aqueous solutions (pH 4–9) using GC-MS .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies between theoretical and experimental vibrational frequencies for this compound?

  • Methodological Answer :

  • Anharmonic Corrections : Apply scaled quantum mechanical (SQM) force fields in DFT calculations to better match experimental IR peaks .
  • Isotopic Labeling : Synthesize deuterated analogs to isolate specific vibrational modes and validate assignments .
  • Solvent Effects : Simulate solvent interactions (e.g., COSMO-RS model) to account for peak shifts in polar solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.